molecular formula C12H15BrO B8778085 1-(2-Bromo-4-methylphenyl)cyclopentanol

1-(2-Bromo-4-methylphenyl)cyclopentanol

Cat. No.: B8778085
M. Wt: 255.15 g/mol
InChI Key: NFOAPWOMCAQYJP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)cyclopentanol is a brominated cyclopentanol derivative featuring a 2-bromo-4-methylphenyl substituent. This compound combines the cycloalkanol structure of cyclopentanol (C₅H₁₀O) with aromatic bromine and methyl groups, enhancing its steric and electronic properties. Cyclopentanol derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and functional group compatibility . The bromine atom and methyl group in the ortho and para positions of the phenyl ring may influence solubility, stability, and biological activity, making this compound a valuable intermediate in targeted syntheses .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H15BrO/c1-9-4-5-10(11(13)8-9)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3

InChI Key

NFOAPWOMCAQYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCC2)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Type on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly alter physicochemical properties:

Compound Substituent Position/Type Molecular Formula Key Properties/Applications Reference
1-(2-Bromo-4-methylphenyl)cyclopentanol 2-Br, 4-CH₃ on phenyl C₁₂H₁₅BrO High lipophilicity; pharmaceutical intermediate
1-(4-Bromophenyl)-cyclopentanamine HCl 4-Br on phenyl; amine functional C₁₁H₁₅BrClN Enhanced basicity; potential CNS drug candidate
1-(4-Bromo-2-fluorophenyl)pentan-1-one 4-Br, 2-F on phenyl; ketone C₁₁H₁₂BrFO Electron-withdrawing F increases reactivity
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol 2-Cl on phenyl; imino group C₁₃H₁₆ClNO Ketamine impurity; monitored in pharmaceuticals
  • Bromine vs.
  • Methyl vs. Halogen : The 4-methyl group in the target compound contributes to steric hindrance and electron-donating effects, contrasting with electron-withdrawing halogens like fluorine in ’s compound .

Functional Group Variations

Functional groups dictate reactivity and applications:

Compound Functional Group Key Differences
1-(2-Bromo-4-methylphenyl)cyclopentanol Cycloalkanol (OH) Hydrogen-bond donor; moderate acidity
1-(2-Bromo-4-methylphenyl)ethanone () Ketone (C=O) Higher electrophilicity; prone to nucleophilic addition
1-(4-Bromophenyl)-N-[2-morpholinylphenyl]cyclopentanecarboxamide () Carboxamide (CONH) Hydrogen-bond acceptor; potential protease inhibition
Cyclopentanol () Parent cycloalkanol Lower molecular weight; used in solvents/perfumes
  • Alcohol vs. Ketone: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to ketones like 1-(2-Bromo-4-methylphenyl)ethanone .
  • Amine vs. Alcohol : The amine in ’s compound introduces basicity, enabling salt formation (e.g., HCl), whereas the alcohol group is neutral .

Key Research Findings

  • Pharmaceutical Relevance : Brominated phenyl groups are common in bioactive molecules. The target compound’s structure aligns with intermediates for kinase inhibitors or antipsychotics, as seen in related compounds (e.g., ’s ketamine impurity) .
  • Solubility and Bioavailability : The 4-methyl group may reduce crystallinity compared to halogen-only analogs, improving dissolution rates in drug formulations .
  • Stability : Bromine’s lower electronegativity compared to chlorine () reduces susceptibility to nucleophilic aromatic substitution, enhancing stability under physiological conditions .

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